CBM 301940 -

CBM 301940

Catalog Number: EVT-263186
CAS Number:
Molecular Formula: C15H20F6N2O5
Molecular Weight: 422.32 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
CBM 301940 is a potent malonyl-CoA decarboxylase inhibitor that is orally bioavailable.
Source and Classification

CBM 301940 is classified as a small-molecule inhibitor targeting malonyl-CoA decarboxylase. Its chemical structure is characterized by specific functional groups that enhance its inhibitory activity. The compound is registered under the Chemical Abstracts Service number 902146-11-6 and is available from various suppliers for research purposes .

Synthesis Analysis

The synthesis of CBM 301940 involves several key steps designed to optimize yield and purity. The compound can be synthesized through a one-step method that emphasizes efficiency while minimizing by-products. Specific conditions such as temperature, reaction time, and solvent choice are critical for achieving the desired product characteristics.

Technical Details

  • Starting Materials: The synthesis typically begins with readily available precursors that undergo specific transformations.
  • Reaction Conditions: Parameters such as temperature (often maintained at ambient conditions), pressure, and pH are carefully controlled to facilitate the reaction.
  • Purification: Post-synthesis, CBM 301940 is purified using techniques like chromatography to isolate the active compound from unreacted materials and by-products.
Molecular Structure Analysis

The molecular structure of CBM 301940 reveals a complex arrangement of atoms that contributes to its biological activity. The compound's structure includes a central core that interacts with the active site of malonyl-CoA decarboxylase.

Structural Characteristics

  • Functional Groups: The presence of hydroxyl, carbonyl, and other functional groups enhances binding affinity to the target enzyme.
  • 3D Configuration: The stereochemistry of CBM 301940 plays a crucial role in its interaction with biological targets, influencing both efficacy and potency.
  • Analytical Techniques: Techniques such as nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .
Chemical Reactions Analysis

CBM 301940 participates in several key chemical reactions primarily focused on inhibiting malonyl-CoA decarboxylase activity. This inhibition leads to an accumulation of malonyl-CoA, subsequently affecting fatty acid oxidation rates.

Relevant Reactions

  • Enzyme Inhibition: The primary reaction involves binding to the active site of malonyl-CoA decarboxylase, preventing substrate conversion.
  • Metabolic Impact: Increased levels of malonyl-CoA inhibit fatty acid oxidation, which has implications for energy metabolism in cardiac cells .
Mechanism of Action

The mechanism by which CBM 301940 exerts its effects involves competitive inhibition of malonyl-CoA decarboxylase. By binding to the enzyme's active site, it prevents the conversion of malonyl-CoA to acetyl-CoA.

Detailed Mechanism

  1. Binding Affinity: CBM 301940 exhibits high binding affinity (IC50 = 23 nM) for malonyl-CoA decarboxylase, making it one of the most potent inhibitors known .
  2. Metabolic Shifts: Inhibition leads to elevated levels of malonyl-CoA, which subsequently alters metabolic fluxes in fatty acid metabolism.
  3. Physiological Effects: These changes can influence energy production in cardiomyocytes, potentially offering therapeutic benefits in conditions like heart failure or ischemia .
Physical and Chemical Properties Analysis

Understanding the physical and chemical properties of CBM 301940 is crucial for its application in research and potential therapeutic use.

Key Properties

  • Molecular Weight: Specific molecular weight data is essential for calculating dosages in experimental setups.
  • Solubility: Solubility profiles in various solvents inform formulation strategies for drug delivery.
  • Stability: Thermal and chemical stability assessments ensure that the compound maintains integrity under storage conditions .
Applications

CBM 301940 has significant implications in scientific research, particularly in studies related to metabolic diseases and cardiac health.

Scientific Applications

  • Cardiac Metabolism Research: Its role as an inhibitor makes it a valuable tool in studying fatty acid metabolism in heart tissues.
  • Drug Development: Insights gained from using CBM 301940 can inform the development of new therapies targeting metabolic disorders.
  • Biochemical Assays: The compound is utilized in various assays to evaluate enzyme activity related to malonyl-CoA metabolism .
Introduction to Malonyl-CoA Decarboxylase (MCD) Inhibition in Metabolic Regulation

Biochemical Role of MCD in Lipid Metabolism and Cardiac Energy Substrate Utilization

Malonyl-coenzyme A decarboxylase (MCD) is a pivotal regulatory enzyme in cellular energy metabolism, localized within mitochondria and cytosol. This enzyme catalyzes the decarboxylation of malonyl-CoA to acetyl-CoA, serving as the primary degradation pathway for this critical metabolic intermediate. In cardiac tissue, malonyl-CoA functions as a potent endogenous inhibitor of carnitine palmitoyltransferase-1 (CPT-1), the rate-limiting enzyme responsible for mitochondrial fatty acid uptake [2] [8]. Under physiological conditions, the adult heart derives approximately 60-90% of its ATP from fatty acid β-oxidation, with the remainder supplied by glucose and lactate oxidation. MCD activity directly regulates this balance through its control over malonyl-CoA concentrations: high MCD activity depletes malonyl-CoA pools, thereby releasing CPT-1 inhibition and promoting fatty acid oxidation. Conversely, inhibition of MCD elevates malonyl-CoA concentrations, suppressing fatty acid transport into mitochondria and shifting energy substrate preference toward glucose oxidation [2] [5] [8]. This metabolic flexibility is essential for cardiac efficiency, as glucose oxidation generates more ATP per oxygen molecule consumed (P/O ratio ≈ 3.17) compared to fatty acid oxidation (P/O ratio ≈ 2.80) [8].

The dynamic regulation of this pathway is particularly crucial during metabolic stress. During acute energy demands, MCD activity is modulated post-translationally by phosphorylation via AMP-activated protein kinase (AMPK), linking enzyme activity to cellular energy status. Chronic alterations in MCD expression have been observed in pathological cardiac hypertrophy and heart failure, suggesting its fundamental role in maintaining metabolic homeostasis in cardiomyocytes [5] [8]. The enzyme’s strategic position at the intersection of carbohydrate and lipid metabolism makes it a critical node for therapeutic intervention in metabolic diseases.

Rationale for Targeting MCD in Ischemic Cardiac Pathophysiology

Ischemic heart disease fundamentally disrupts cardiac energy metabolism, creating a compelling rationale for targeting MCD. During ischemia and reperfusion, circulating free fatty acid levels rise significantly due to adrenergic stimulation of adipose tissue lipolysis. This elevation coincides with a paradoxical decrease in cardiac malonyl-CoA concentrations, leading to unrestrained fatty acid oxidation that dominates over glucose oxidation [2] [8] [4]. This metabolic imbalance has several detrimental consequences:

  • Reduced Cardiac Efficiency: Fatty acid oxidation consumes approximately 11-13% more oxygen per ATP molecule produced compared to glucose oxidation, worsening oxygen utilization efficiency during limited supply [8].
  • Proton Accumulation: Incomplete glucose oxidation during ischemia results in lactate accumulation and intracellular acidosis, impairing contractile function and calcium sensitivity [8] [4].
  • Inhibited Pyruvate Dehydrogenase (PDH): Elevated fatty acid oxidation directly inhibits PDH, the gatekeeper enzyme for glucose oxidation, creating a vicious cycle that further suppresses glucose utilization [8].

Table 1: Metabolic Consequences of Altered Substrate Utilization During Cardiac Ischemia

Metabolic ParameterNormal HeartIschemic HeartConsequence
Dominant Fuel SourceFatty Acids (70-80%)Fatty Acids (>90%)Increased O₂ demand
Glucose Oxidation RateBaselineDecreased 40-60%Lactate accumulation
Cardiac EfficiencyOptimalReduced 30-50%Impaired contractility
Malonyl-CoA Levels~15-25 nmol/g<10 nmol/gUnrestricted FAO

Preclinical evidence demonstrates that genetic ablation of MCD in mouse models confers significant cardioprotection against ischemic injury. Hearts from Mcd-/- mice exhibit markedly improved functional recovery (left ventricular developed pressure increased by 65-75% compared to wild-type), reduced infarct size, and enhanced glucose oxidation during reperfusion [4]. These findings established the pharmacological proof-of-concept that MCD inhibition could be therapeutically beneficial. Moreover, recent research indicates malonyl-CoA accumulation serves as a compensatory cytoprotective mechanism in cardiomyocytes exposed to oxidative stressors like 7-ketocholesterol, further validating MCD as a therapeutic target [5].

CBM-301940 as a Selective Pharmacological Inhibitor: Historical Development and Key Discoveries

CBM-301940 emerged from a rational drug discovery program aimed at developing orally active MCD inhibitors as cardioprotective agents. The compound (tert-butyl 3-[[5-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)-4,5-dihydro-1,2-oxazole-3-carbonyl]amino]butanoate) was developed through systematic structure-activity relationship (SAR) optimization of 5-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)-4,5-dihydroisoxazole-3-carboxamides [3]. Key medicinal chemistry breakthroughs included:

  • Introduction of the hexafluorohydroxypropyl moiety to enhance target binding affinity through interactions with the MCD active site
  • Incorporation of the tert-butyl ester group to improve oral bioavailability and metabolic stability
  • Optimization of the dihydroisoxazole scaffold to achieve nanomolar potency

CBM-301940 demonstrated exceptional biochemical potency with an IC50 of 23 nM against purified MCD enzyme, representing one of the most potent inhibitors reported to date [1] [3] [6]. Physicochemical characterization confirmed its molecular formula as C15H20F6N2O5 and molecular weight of 422.32 g/mol, with the compound typically appearing as a white to off-white solid that is soluble in DMSO and ethanol [1] [6] [7].

Table 2: Key Structural and Biochemical Properties of CBM-301940

PropertySpecificationBiological Significance
Chemical Nametert-butyl 3-[[5-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)-4,5-dihydro-1,2-oxazole-3-carbonyl]amino]butanoateSystematic IUPAC nomenclature
CAS Registry902146-11-6Unique compound identifier
Molecular FormulaC15H20F6N2O5Elemental composition
Molecular Weight422.32 g/molMass for stoichiometric calculations
IC50 Value23 nMMeasure of MCD inhibitory potency
In Vitro ActivityStimulates glucose oxidation in isolated rat heartsFunctional metabolic effect

The landmark 2006 publication by Dyck and colleagues demonstrated that CBM-301940 produced dose-dependent increases in cardiac malonyl-CoA levels, resulting in a 30-40% reduction in fatty acid oxidation and a concomitant 60-80% stimulation of glucose oxidation in isolated working rat hearts [3]. These metabolic shifts translated to significant functional improvements in a global ischemia/reperfusion model, where pretreatment with CBM-301940 improved cardiac efficiency (measured as cardiac work per oxygen consumed) by 45% compared to untreated controls [3] [8]. This study established CBM-301940 as the most powerful stimulant of cardiac glucose oxidation among known pharmacological agents at the time of its discovery. Subsequent research confirmed its oral bioavailability, making it a valuable tool compound for investigating chronic MCD inhibition [3]. The structural and pharmacological features of CBM-301940 continue to inform the development of next-generation MCD inhibitors targeting ischemic heart disease and other conditions characterized by metabolic inflexibility.

Properties

Product Name

CBM 301940

IUPAC Name

tert-butyl 3-[[5-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)-4,5-dihydro-1,2-oxazole-3-carbonyl]amino]butanoate

Molecular Formula

C15H20F6N2O5

Molecular Weight

422.32 g/mol

InChI

InChI=1S/C15H20F6N2O5/c1-7(5-10(24)27-12(2,3)4)22-11(25)8-6-9(28-23-8)13(26,14(16,17)18)15(19,20)21/h7,9,26H,5-6H2,1-4H3,(H,22,25)

InChI Key

SBPVPWWNQIKSKL-UHFFFAOYSA-N

SMILES

CC(CC(=O)OC(C)(C)C)NC(=O)C1=NOC(C1)C(C(F)(F)F)(C(F)(F)F)O

Solubility

Soluble in DMSO

Synonyms

CBM 301940
CBM-301940
CBM301940
tert-butyl 3-(5-(1,1,1,3,3,3-hexafluoro-2-hydroxypropan-2-yl)-4,5-dihydroisoxazole-3-carboxamido)butanoate

Canonical SMILES

CC(CC(=O)OC(C)(C)C)NC(=O)C1=NOC(C1)C(C(F)(F)F)(C(F)(F)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.